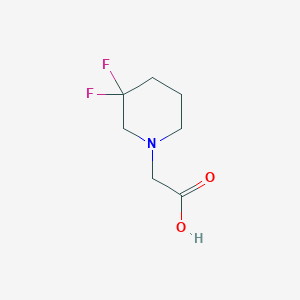

2-(3,3-Difluoropiperidin-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3,3-difluoropiperidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2/c8-7(9)2-1-3-10(5-7)4-6(11)12/h1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCZGFDNELOHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring substituted with two fluorine atoms and an acetic acid group. This structural modification enhances its chemical reactivity and biological activity, making it a valuable building block in synthetic chemistry.

Chemistry

- Synthesis of Complex Molecules : 2-(3,3-Difluoropiperidin-1-yl)acetic acid is utilized as an intermediate in the synthesis of various complex organic molecules. Its fluorinated nature allows for unique reactivity patterns that can be exploited in chemical synthesis.

Biology

- Biological Activity : The compound has been studied for its potential biological effects, including enzyme inhibition and receptor binding. Its ability to interact with specific molecular targets is enhanced by the presence of fluorine atoms, which can increase binding affinity to enzymes or receptors.

Medicine

- Therapeutic Potential : In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Preliminary studies suggest it may exhibit antiviral and anticancer activities, making it a candidate for further drug development.

Industry

- Material Development : The compound is also explored in the development of new materials and chemical processes. Its unique properties make it suitable for use in specialty chemicals that require specific characteristics.

Case Study 1: Antiviral Activity

Research has indicated that compounds similar to this compound demonstrate antiviral properties against various viruses. In vitro studies have shown effectiveness against viral entry mechanisms, suggesting potential applications in antiviral drug development.

Case Study 2: Enzyme Inhibition

Studies have focused on the inhibition of specific enzymes by this compound. For example, its interaction with proteases has been documented, indicating that it could serve as a lead compound for designing enzyme inhibitors relevant to disease pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(3,3-Difluoropiperidin-1-yl)acetic acid with key analogs:

Key Observations :

- Ring Rigidity : The difluoro substitution restricts piperidine ring flexibility, which may influence binding affinity in biological targets compared to more flexible analogs like 2-(piperidin-1-yl)acetic acid .

- Comparative Lipophilicity : Fluorination increases logP values, suggesting better absorption in lipid-rich environments compared to pyridine-based derivatives .

Preparation Methods

Organolithium-Mediated Fluorinated Acetic Acid Synthesis (Analogous Method)

A closely related industrial preparation method for difluorophenyl acetic acid derivatives, which can be adapted for the piperidine analog, involves the following steps:

| Step | Description | Conditions | Yield / Purity |

|---|---|---|---|

| 1 | Generation of organolithium intermediate by reaction of fluorinated aromatic or heterocyclic precursor with n-Butyl Lithium at low temperature (-65 to -78 °C) | Solvent: THF or methyl tertiary butyl ether; Molar ratio 1:1.05:1.05 (substrate:n-BuLi:ester) | Intermediate formed in high yield |

| 2 | Reaction of organolithium species with oxalate esters (e.g., oxalic acid diethyl ester) to form difluoro acetophenone acetoacetic esters | Low temperature (-70 °C), inert atmosphere (N2) | ~90% yield of intermediate ester |

| 3 | Alkaline reduction of ester intermediate with hydrazine hydrate under reflux (85–95 °C) | Followed by acidification (pH 1) to precipitate product | 60–85% yield of crude acid |

| 4 | Crystallization and purification | Recrystallization from methanol/water | >99% purity (HPLC) |

This method, described in a patent for 2,3-difluorophenylacetic acid, emphasizes mild reaction conditions, high purity, and suitability for industrial scale-up, which can be adapted for piperidine derivatives by starting with appropriate fluorinated piperidine substrates.

Fluorination of Piperidine Precursors

- Introduction of the 3,3-difluoro substituent on the piperidine ring can be achieved via electrophilic fluorination or difluorocarbene insertion methods.

- Common fluorinating agents include Selectfluor, DAST (diethylaminosulfur trifluoride), or specialized difluorocarbene precursors.

- The fluorination step is typically performed on protected piperidine intermediates to avoid side reactions.

N-Alkylation with Acetic Acid Derivatives

- The nitrogen atom of 3,3-difluoropiperidine is alkylated with haloacetic acid derivatives (e.g., chloroacetic acid or esters) under basic conditions.

- Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents (DMF, DMSO).

- The reaction proceeds via nucleophilic substitution to form the acetic acid side chain.

Alternative Metal-Free and Continuous-Flow Methods

Recent advances in sustainable synthesis suggest the feasibility of metal-free, continuous-flow processes for related acetic acid derivatives, improving atom economy and selectivity. While these methods have been demonstrated for 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, similar approaches could be adapted for fluorinated piperidine acetic acids, enhancing efficiency and safety.

Summary Table of Key Preparation Parameters

| Preparation Step | Reagents / Conditions | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Organolithium formation | 3,3-Difluoropiperidine or fluorinated precursor + n-BuLi | -65 to -78 °C | 2 h | High | Requires inert atmosphere |

| Reaction with oxalate ester | Oxalic acid diethyl ester or analog | -70 °C | 2 h | ~90 | Forms ester intermediate |

| Reduction | Hydrazine hydrate + 50% KOH | 85–95 °C reflux | 16 h | 60–85 | Alkaline reduction |

| Acidification & crystallization | HCl to pH 1, recrystallization | Room temp | 1–2 h | >99 purity | Final purification |

Research Findings and Practical Considerations

- The organolithium approach offers high selectivity and purity but requires stringent temperature control and anhydrous conditions.

- Hydrazine hydrate reduction is efficient but must be carefully controlled due to its reactivity and toxicity.

- Crystallization from methanol/water is effective for obtaining high-purity product.

- Adaptation of continuous-flow and metal-free methods could further improve sustainability and scalability.

- The choice of solvent (THF preferred) and molar ratios critically influence yield and purity.

- Industrial processes emphasize cost-effectiveness, simplicity, and reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.